isoechinulin A
Description
Structure
2D Structure
Properties
CAS No. |
60422-87-9 |
|---|---|
Molecular Formula |
C24H29N3O2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5-(3-methylbut-2-enyl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C24H29N3O2/c1-7-24(5,6)21-18(13-20-23(29)25-15(4)22(28)27-20)17-12-16(9-8-14(2)3)10-11-19(17)26-21/h7-8,10-13,15,26H,1,9H2,2-6H3,(H,25,29)(H,27,28)/b20-13-/t15-/m0/s1 |
InChI Key |
ZHKHUDVCZTVZPU-HYTQYMIGSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N/C(=C\C2=C(NC3=C2C=C(C=C3)CC=C(C)C)C(C)(C)C=C)/C(=O)N1 |
Canonical SMILES |
CC1C(=O)NC(=CC2=C(NC3=C2C=C(C=C3)CC=C(C)C)C(C)(C)C=C)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of isoechinulin A has been achieved through a series of complex organic reactions. One notable synthetic route involves the use of a regiocontrolled Stille cross-coupling reaction of an allylindium reagent . This method allows for the precise formation of the indole and diketopiperazine units, which are crucial structural components of this compound.
Industrial Production Methods
This compound is typically produced through the fermentation of marine-derived fungi. The fungal strains are cultured in suitable media, and the compound is extracted using solvents such as ethyl acetate. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Isoechinulin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indole unit, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can affect the diketopiperazine ring, altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced or modified biological activities compared to the parent compound .
Scientific Research Applications
Antioxidant Properties
Isoechinulin A exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, demonstrating a lower IC50 value compared to traditional antioxidants like butylated hydroxy-toluene (BHT) .
Table 1: Antioxidant Activity of this compound
| Compound | IC50 (µM) |
|---|---|
| This compound | 46.0 |
| Butylated Hydroxy-Toluene | 82.6 |
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. In a study involving several fungal-derived compounds, this compound was part of a group that exhibited significant activity against Staphylococcus aureus and Mycobacterium smegmatis, with IC50 values indicating effective inhibition .
Table 2: Antimicrobial Efficacy of this compound
| Pathogen | IC50 (µM) |
|---|---|
| Staphylococcus aureus | 19.3 |
| Mycobacterium smegmatis | 11.7 |
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against influenza viruses. It was found to inhibit the replication of the influenza A virus with an IC50 value of 42.7 µg/mL, showcasing its potential as an antiviral agent .
Table 3: Antiviral Activity of this compound
| Virus | IC50 (µg/mL) |
|---|---|
| Influenza A/WSN/33 | 42.7 |
Neuroprotective Effects
This compound has demonstrated neuroprotective properties in various preclinical models. It protects neuronal cells from oxidative damage induced by neurotoxins, such as MPP+ (1-methyl-4-phenylpyridinium), which is linked to Parkinson's disease . Studies indicate that treatment with this compound enhances cell viability in neuron-like PC12 cells subjected to oxidative stress.
Table 4: Neuroprotective Effects of this compound
| Treatment Condition | Cell Viability (%) |
|---|---|
| Control | 100 |
| MPP+ Treatment | 30 |
| MPP+ + this compound | 70 |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by modulating inflammatory pathways. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro, making it a candidate for treating inflammatory diseases .
Case Study: Anti-inflammatory Effects
A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in mice, showing significant reductions in inflammatory markers and improvements in cognitive function post-treatment .
Mechanism of Action
Isoechinulin A exerts its effects through various molecular mechanisms:
Radical Scavenging: It neutralizes free radicals by donating hydrogen atoms, thereby preventing oxidative damage to cells.
Immunosuppressive Activity: this compound modulates immune responses by inhibiting the activation of certain immune cells and cytokine production.
Antibacterial Activity: The compound disrupts bacterial cell membranes and inhibits essential bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoechinulin A belongs to the echinulin alkaloid family, which shares a core indole-DKP scaffold but differs in prenylation patterns, substitutions, and stereochemistry. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings
Structural Variations :
- Prenylation Position : this compound is distinguished by a single prenyl group at C-5, whereas neoechinulin A has additional prenylation at C-2 . Rubrumazines feature oxygenated prenyl groups at C-7 or C-5, altering their electronic properties .
- Backbone Modifications : Eurocristatine replaces alanine with serine in the DKP core, reducing radical scavenging efficacy compared to this compound .
Bioactivity Differences: Antioxidant Capacity: this compound (IC50 = 3 µM) outperforms neoechinulin A (IC50 = 44.30 µM) and ascorbic acid (IC50 = 23 µM) in DPPH assays, likely due to optimal prenyl positioning enhancing electron donation . Antifouling Activity: this compound (IC50 = 5.92 µg/mL) is significantly more potent than dihydroxythis compound (IC50 = 50 µg/mL), suggesting hydroxylation reduces efficacy .
Stereochemical Impact :
- The S-configuration at C-12 in this compound is critical for its bioactivity, as evidenced by diminished activity in C-12 epimers .
Q & A
Q. What are the primary biosynthetic pathways of isoechinulin A, and how are they experimentally validated?
this compound biosynthesis involves prenyltransferase and nonribosomal peptide synthetase (NRPS) activities. Experimental validation typically includes gene knockout studies in fungal hosts (e.g., Aspergillus spp.), followed by metabolite profiling using HPLC-MS/MS to confirm pathway intermediates . Stable isotope labeling (e.g., ¹³C-glucose) can trace carbon flux, while heterologous expression in model organisms (e.g., Saccharomyces cerevisiae) verifies enzyme functionality .
Q. What standardized protocols exist for isolating and purifying this compound from fungal cultures?
Isolation protocols often involve solvent extraction (ethyl acetate or methanol), followed by silica gel chromatography and preparative HPLC. Purity is validated via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Critical parameters include fungal strain selection, fermentation duration (14–21 days), and solvent polarity gradients during column chromatography .
Q. Which in vitro assays are most reliable for assessing this compound’s bioactivity?
Common assays include:
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid).
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, HepG2) with IC₅₀ calculations.
- Antimicrobial activity : Disk diffusion or microdilution assays (MIC values against Staphylococcus aureus or Candida albicans). Positive controls and triplicate measurements are mandatory to minimize variability .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s reported cytotoxicity mechanisms?
Contradictions often arise from cell line specificity or assay conditions. A robust design includes:
- Comparative dose-response curves across multiple cell lines.
- Mechanistic validation via RNA-seq to identify differentially expressed genes or flow cytometry for apoptosis/necrosis ratios.
- Cross-laboratory replication using standardized protocols (e.g., ATCC cell lines, identical media formulations) .
Q. What methodologies are recommended for studying this compound’s structure-activity relationship (SAR) with its analogs (e.g., neoechinulin)?
SAR studies require:
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for targets like Keap1-Nrf2.
- Synthetic modification : Chemoenzymatic synthesis of analogs with altered prenyl groups or diketopiperazine cores.
- Functional assays : Parallel testing of analogs in antioxidant and anti-inflammatory models (e.g., LPS-induced RAW264.7 macrophages) .
Q. How should researchers address ethical and reproducibility challenges in preclinical studies of this compound?
- Ethical compliance : Follow NIH guidelines for animal studies (e.g., ARRIVE 2.0 checklist) and obtain institutional review board (IRB) approval for human cell line use .
- Reproducibility : Publish raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials and use open-source software (e.g., ImageJ) for image analysis .
Methodological and Analytical Questions
Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Use nonlinear regression models (e.g., log-logistic curves) for IC₅₀ calculations. For heterogeneous responses, cluster analysis (k-means) or Bayesian hierarchical models can identify subpopulations. Report confidence intervals and effect sizes (Cohen’s d) .
Q. How can multi-omics data (transcriptomics, metabolomics) be integrated to elucidate this compound’s mode of action?
Employ pathway enrichment tools (e.g., KEGG, GO terms) and network analysis (Cytoscape) to link differentially expressed genes/metabolites. Validate hubs (e.g., Nrf2, NF-κB) via CRISPRi knockdown followed by qPCR .
Data Interpretation and Reporting
Q. What criteria should guide the prioritization of this compound targets for further in vivo validation?
Prioritize targets based on:
Q. How can researchers mitigate publication bias when reporting negative or inconclusive results for this compound?
Publish in journals supporting registered reports (e.g., eLife) or preprint repositories (bioRxiv). Use neutral language (e.g., “no significant association observed” instead of “failed”) and emphasize methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
